N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound characterized by the presence of a tetrahydropyran ring, an isoxazole ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the acid-catalyzed cyclization of a suitable diol precursor.
Isoxazole Ring Formation: The isoxazole ring is often synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Oxalamide Formation: The final step involves the coupling of the tetrahydropyran and isoxazole intermediates with oxalyl chloride, followed by the addition of an amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the tetrahydropyran ring can undergo oxidation to form a ketone.
Reduction: The oxalamide group can be reduced to form the corresponding amine.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the isoxazole ring, in particular, is known to confer various biological activities, including anti-inflammatory and antimicrobial properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring, for example, could bind to active sites of enzymes, inhibiting their function. The tetrahydropyran ring might enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(thiophene-2-yl)oxalamide
- N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(pyridine-3-yl)oxalamide
Uniqueness
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the presence of the isoxazole ring, which is less common compared to other heterocycles like thiophene or pyridine. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c15-9(10(16)13-8-1-4-19-14-8)12-7-11(17)2-5-18-6-3-11/h1,4,17H,2-3,5-7H2,(H,12,15)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBRLXUPLVMNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=NOC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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